1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group, a phenylsulfanyl group, and a pyrazole ring makes it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3S/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVOJGDSRRYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or primary amides.
Mechanistic Insight : Acidic hydrolysis proceeds via intermediate imidic acid formation, while basic conditions generate an amide through nucleophilic attack by hydroxide.
Reduction of the Nitrile Group
The nitrile is reduced to a hydroxymethyl group under specific conditions.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C → rt | [1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | 65% |
Note : The reaction likely proceeds via a two-electron reduction mechanism, forming an intermediate aldimine before hydrolysis to the alcohol.
Oxidation of the Phenylsulfanyl Group
The –SPh group is oxidized to sulfoxide or sulfone derivatives.
Regioselectivity : Oxidation occurs exclusively at the sulfur atom without affecting other functional groups.
Condensation Reactions
The nitrile participates in nucleophilic additions, forming heterocyclic derivatives.
Key Application : Tetrazole derivatives are pharmacologically relevant bioisosteres for carboxylic acids.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes bromination at the 4-position, adjacent to the electron-withdrawing –CN group.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS, AIBN, CCl₄, reflux | 4-Bromo-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 55% |
Limitation : Steric hindrance from the –CF₃ and –SPh groups reduces reactivity at other positions.
Functionalization via Directed Lithiation
The nitrile directs lithiation at the 5-position, enabling further derivatization.
Mechanistic Pathway : Lithiation occurs para to the –CN group, followed by trapping with electrophiles.
Scientific Research Applications
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid: Similar structure but lacks the phenylsulfanyl group.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the phenylsulfanyl group.
5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group.
Uniqueness
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenylsulfanyl group provides additional sites for chemical modification and interaction with biological targets .
Biological Activity
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS Number: 321533-77-1) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables and relevant research findings.
- Molecular Formula : C12H9F3N2OS
- Molecular Weight : 286.27 g/mol
- Melting Point : 96°C
Biological Activity Overview
This compound exhibits several biological activities:
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoles, including the compound , possess significant antimicrobial properties. In a study assessing various derivatives, the following parameters were evaluated:
- Minimum Inhibitory Concentration (MIC) : The lowest concentration of the compound that inhibits visible growth of bacteria.
- Minimum Bactericidal Concentration (MBC) : The lowest concentration that kills the bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
These results indicate that the compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging assay. The IC50 values indicate the concentration required to inhibit 50% of the DPPH radicals.
Table 2: Antioxidant Activity of this compound
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 12.88 |
The IC50 value suggests a strong antioxidant activity, making it a potential candidate for further research in oxidative stress-related conditions.
Case Studies
Several studies have highlighted the biological significance of pyrazole derivatives:
- Antimicrobial Evaluation : A study published in Frontiers in Materials demonstrated that various pyrazole derivatives showed significant antibacterial and antifungal activities against a range of pathogens. The study utilized standard protocols for determining MIC and MBC values, confirming the efficacy of these compounds in clinical settings .
- Antioxidant Properties : Research focusing on pyrazole derivatives indicated a correlation between structural features and antioxidant efficacy. Compounds with specific substitutions exhibited enhanced radical scavenging abilities, suggesting that modifications to the pyrazole structure can optimize biological activity .
Q & A
Q. What are the common synthetic routes for 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles, followed by functionalization. For example, copper-catalyzed click chemistry (azide-alkyne cycloaddition) is effective for introducing sulfanyl groups (e.g., phenylsulfanyl) at position 5, as demonstrated in triazole-pyrazole hybrid syntheses . Key parameters include:
- Catalyst : CuSO₄/Na-ascorbate for regioselective triazole formation.
- Solvent : THF/water (1:1) at 50°C for 16 hours yields ~66–79% .
- Workup : Extraction with methylene chloride and purification via silica gel chromatography.
Variations in substituents (e.g., fluorine analogs) may require adjusted stoichiometry or temperature .
Q. How is the structural conformation of this compound validated, and what techniques are critical?
- Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry and stereoelectronic effects. For related pyrazole derivatives, single-crystal analysis reveals bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 5–10° between pyrazole and phenyl rings), critical for understanding electronic effects . Complementary techniques:
- NMR : ¹H/¹³C/¹⁹F NMR resolves substituent effects (e.g., trifluoromethyl δ ~-60 ppm in ¹⁹F NMR) .
- IR : Nitrile stretches (~2240 cm⁻¹) confirm the C≡N group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., pyrazole NH proton exchange at δ ~14 ppm in DMSO) .
- High-Resolution MS : Differentiate isobaric impurities (e.g., HRMS accuracy <1 ppm confirms [M+H]+ at m/z 363.1170) .
- Crystallographic Validation : Compare experimental vs. computed (DFT) bond angles to identify misassignments .
Q. What strategies optimize the reaction efficiency for introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3?
- Methodological Answer : Trifluoromethylation is achieved via:
- Nucleophilic Substitution : Use CF₃Cu reagents under inert conditions.
- Radical Pathways : Photoredox catalysis with CF₃I and Ru(bpy)₃²+ .
Challenges include competing side reactions (e.g., defluorination). Optimization steps: - Solvent Screening : DMF or DCE improves CF₃-group stability.
- Additives : K₂CO₃ neutralizes HI byproducts .
Q. How do computational models predict the biological activity of this compound, and what are their limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding to targets like cyclooxygenase-2 (COX-2) or kinases. Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
